molecular formula C7H6INO3 B1296816 2-Iodo-5-nitroanisole CAS No. 5458-84-4

2-Iodo-5-nitroanisole

Cat. No. B1296816
CAS RN: 5458-84-4
M. Wt: 279.03 g/mol
InChI Key: RBFWMPRFYROKPI-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroanisole, also known as 1-iodo-2-methoxy-4-nitrobenzene or 4-Iodo-3-methoxynitrobenzene, is a chemical compound with the molecular formula C7H6INO3 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-nitroanisole consists of 7 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is approximately 279.035 .


Physical And Chemical Properties Analysis

2-Iodo-5-nitroanisole has a melting point of 128-130°C . The density is predicted to be approximately 1.893±0.06 g/cm3 .

Scientific Research Applications

Radioactive Labeling in Biological Research

2-Iodo-5-nitroanisole and related compounds are used in radioactive labeling of biologically significant compounds. A notable example is the preparation of 2-[125I]iodo-4-nitroanisole by treating p-nitroanisole with thallium trifluoroacetate, followed by iodide displacement. This labeled compound is then used as a photoactive reagent for labeling proteins like bovine serum albumin, highlighting its utility in studying protein interactions and modifications (Tejedor & Ballesta, 1983).

Molecular and Crystallographic Studies

Compounds similar to 2-Iodo-5-nitroanisole, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde and 2,4-diiodo-6-nitroanisole, are studied for their molecular and crystallographic properties. These studies involve analyzing hydrogen bonds, iodo-nitro interactions, and pi-pi stacking interactions in crystal structures. Such research is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Garden et al., 2004).

Spectroscopic Analysis and Quantum Chemical Calculations

Spectroscopic analysis and quantum chemical calculations are conducted on compounds like 5-chloro-2-nitroanisole, a chemical relative of 2-Iodo-5-nitroanisole, to understand their structural, spectroscopic, and electronic properties. Such studies are pivotal for assessing the potential applications of these compounds in various fields, including materials science and electronics (Meenakshi, 2017).

Chemical Reaction Mechanisms

Research into the chemical reactions of compounds like 4-iodoanisole, which can be transformed into 2-iodo-4-nitroanisole, sheds light on mechanisms like nitrodeiodination. Such studies are essential for understanding the chemical behavior of these compounds and for developing new synthetic methods (Butler & Sanderson, 1972).

Magnetic Resonance and Molecular Orbital Studies

Magnetic resonance spectroscopy and molecular orbital studies on substituted anisoles, including compounds related to 2-Iodo-5-nitroanisole, provide insights into the electronic structure and reactivity of these molecules. This research has implications for designing new materials and understanding the behavior of organic compounds under various conditions (Pandiarajan et al., 1994).

Safety And Hazards

When handling 2-Iodo-5-nitroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-iodo-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWMPRFYROKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282132
Record name 2-Iodo-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-nitroanisole

CAS RN

5458-84-4
Record name 5458-84-4
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Record name 2-Iodo-5-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
WE Hanford, R Adams - Journal of the American Chemical …, 1935 - ACS Publications
… , 2-iodo-5chloroanisole and 2-iodo-5-nitroanisole, in the presence of copper bronze, … The diazonium salt was prepared as given for the 2-iodo5-nitroanisole, using 33.6 g. of 2-…
Number of citations: 25 pubs.acs.org
JBS Bonilha, AC Tedesco, LC Nogueira… - Tetrahedron, 1993 - Elsevier
… NArE investigated The quantum yield IS 36% higher than that for photohydrolysis of 1 under the same conditions The photoproduct quantum yields for 9, 10 and 2-iodo-5-nitroanisole (…
Number of citations: 12 www.sciencedirect.com
T Schaefer, SR Salman, TA Wildman… - Canadian journal of …, 1985 - cdnsciencepub.com
… This magnitude is much the same as the 0.34 Hz in 2-iodo-5-nitroanisole. Clearly, an ortho substituent as large as iodine must cause decreases in 0, perhaps as large as 2". An …
Number of citations: 22 cdnsciencepub.com
RF Nelson, RN Adams - The Journal of Physical Chemistry, 1968 - ACS Publications
All substituents para to the triphenylamine nitrogen unless otherwise noted. 6 Actually the half-peak potential, since these measurements were made at a stationary platinum electrode. …
Number of citations: 4 pubs.acs.org
D Yue, T Yao, RC Larock - The Journal of organic chemistry, 2005 - ACS Publications
2,3-Disubstituted benzo[b]furans are readily prepared under very mild reaction conditions by the palladium/copper-catalyzed cross-coupling of various o-iodoanisoles and terminal …
Number of citations: 384 pubs.acs.org
C He, P Liu, PJ McMullan, AC Griffin - physica status solidi (b), 2005 - Wiley Online Library
Polymers containing para‐quaterphenyl rods laterally attached to the polymer main chain have been synthesized. The molecular design choices which led to use of the quaterphenyl …
Number of citations: 92 onlinelibrary.wiley.com
L Peereboom - 2001 - search.proquest.com
… This species was readily converted to 2-iodo-5-nitroanisole 20 via the diazonium salt. … When two equivalents of 2-iodo-5-nitroanisole were used, only the diphenyl amine 22 -35% and …
Number of citations: 2 search.proquest.com
HL Pan, TL FLETCHER - The Journal of Organic Chemistry, 1960 - ACS Publications
… Ullmann coupling, with methyl o-bromobenzoate, of 2-iodo-5-nitroanisole and of 2-iodo-4-nitroani~ sole followed by hydrolysisof the reaction product in a mixture of acetic acid and 64% …
Number of citations: 23 pubs.acs.org
MH Potashman, J Bready, A Coxon… - Journal of medicinal …, 2007 - ACS Publications
… To this solution was added 2-iodo-5-nitroanisole (29.76 g, 107 mmol) and copper powder (81.33 g, 128 mol), and the vessel sealed. The reaction was stirred vigorously for 22 h at 140 C…
Number of citations: 171 pubs.acs.org
FX Talamas, SC Abbot, S Anand… - Journal of medicinal …, 2014 - ACS Publications
… The flask was then charged with 2-iodo-5-nitroanisole (15.17 g, 54.3 mmol) and sulfolane (30 mL), and the mixture was stirred rapidly at 45 C. To this mixture was added trimethyl(…
Number of citations: 39 pubs.acs.org

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